molecular formula C9H15N3O9P2 B14334301 2',3'-Dideoxycytidine diphosphate CAS No. 104086-75-1

2',3'-Dideoxycytidine diphosphate

Cat. No.: B14334301
CAS No.: 104086-75-1
M. Wt: 371.18 g/mol
InChI Key: FVSQWXITYSICAK-XPUUQOCRSA-N
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Description

2’,3’-Dideoxycytidine diphosphate is a nucleoside analog that has been studied for its potential therapeutic applications, particularly in the treatment of viral infections such as HIV. It is a derivative of cytidine, where the hydroxyl groups at the 2’ and 3’ positions on the ribose sugar are replaced by hydrogen atoms, resulting in a compound that can inhibit viral replication by terminating DNA chain elongation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxycytidine diphosphate typically involves the phosphorylation of 2’,3’-Dideoxycytidine. This can be achieved through a series of chemical reactions that introduce the diphosphate group. One common method involves the use of phosphorylating agents such as phosphorus oxychloride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of 2’,3’-Dideoxycytidine diphosphate may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process often includes multiple purification steps such as crystallization and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxycytidine diphosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the nucleoside, while substitution reactions can produce various substituted analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-Dideoxycytidine diphosphate is unique in its specific inhibition of HIV reverse transcriptase and its ability to terminate DNA chain elongation. Its structural modifications make it particularly effective in preventing viral replication, distinguishing it from other nucleoside analogs .

Properties

104086-75-1

Molecular Formula

C9H15N3O9P2

Molecular Weight

371.18 g/mol

IUPAC Name

[(2S,5S)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C9H15N3O9P2/c10-7-3-4-12(9(13)11-7)8-2-1-6(20-8)5-19-23(17,18)21-22(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H2,10,11,13)(H2,14,15,16)/t6-,8-/m0/s1

InChI Key

FVSQWXITYSICAK-XPUUQOCRSA-N

Isomeric SMILES

C1C[C@H](O[C@@H]1COP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N

Canonical SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N

Origin of Product

United States

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